molecular formula C18H18N4O2 B2964263 N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1261003-40-0

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2964263
CAS No.: 1261003-40-0
M. Wt: 322.368
InChI Key: FABUAZHKWAEXTR-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and 4-methoxyphenyl bromide are commonly used reagents.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine, such as methylamine, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or 4-methoxyphenyl bromide in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and protein-ligand binding.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(4-methoxyphenyl)-2-propylamine
  • N-benzyl-1-(4-methoxyphenyl)-2-propanone
  • N-benzyl-1-(4-methoxyphenyl)-2-amine

Uniqueness

N-benzyl-1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-1-(4-methoxyphenyl)-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21(12-14-6-4-3-5-7-14)18(23)17-13-22(20-19-17)15-8-10-16(24-2)11-9-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUAZHKWAEXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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